N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
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Overview
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a dihydrobenzo[b][1,4]dioxin moiety, a morpholino group, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the dihydrobenzo[b][1,4]dioxin core. This can be achieved through the reaction of 1,4-benzodioxane with appropriate reagents under controlled conditions. The morpholino group is introduced via nucleophilic substitution reactions, often using morpholine and suitable alkylating agents. The final step involves the formation of the oxalamide linkage, which can be accomplished through the reaction of the intermediate compounds with oxalyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide linkage and morpholino group differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-16-2-4-17(5-3-16)19(26-8-10-29-11-9-26)15-24-22(27)23(28)25-18-6-7-20-21(14-18)31-13-12-30-20/h2-7,14,19H,8-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZFFJSRLOQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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